molecular formula C9H15Cl2N3 B1402227 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl CAS No. 1352305-18-0

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

Cat. No.: B1402227
CAS No.: 1352305-18-0
M. Wt: 236.14 g/mol
InChI Key: XLWBJKJDANRPRR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl, also known as THBD or Tetrahydrobenzodiazepine, is a synthetic compound that has a wide variety of applications in scientific research. It has been used in the design of a novel class of ET receptor antagonists .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H15Cl2N3 . The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.14 g/mol . It has a storage temperature of 2-8°C and is a yellow to brown solid . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

  • Synthetic Methods and Derivatives :

    • A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed. This method utilizes aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, offering an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives. These compounds are structurally related to triflubazam, clobazam, and 1,5-benzodiazepines, known for their broad spectrum of biological activities (Shaabani et al., 2009).
  • Biological Activities and Applications :

    • Benzodiazepines, closely related to 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine, have significant applications in the pharmaceutical industry. They are used as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists. Molecules with the 1,5-benzodiazepin-2-one scaffold, a related structure, have various biological activities and are used clinically as anxiolytic agents (Shaabani et al., 2009).
  • Structural Diversity and Chemical Properties :

    • Research on the synthesis of 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo[b][1,4] diazepin-2-ones and related compounds has been accomplished, highlighting the versatility and wide range of applications of these compounds in chemical synthesis (Pathak et al., 2006).
    • Novel methods for the synthesis of tetrahydrobenzodiazepines and dihydropyrazines have been developed, showcasing the utility of these compounds in creating diverse chemical structures (Shaabani et al., 2010).
  • Therapeutic Potential :

    • Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic potentials. These studies show promising results for the application of these derivatives in therapeutic contexts (Maltsev et al., 2021).
  • Pharmacological Research :

    • Research on 1,3-diazepine, a structure related to 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine, highlights its importance in medicinal chemistry, with applications in designing enzyme inhibitors, GPCR ligands, and its presence in several biologically active compounds (Malki et al., 2021).

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBJKJDANRPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
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2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

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